4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid
Description
4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid is a benzoic acid derivative featuring a sulfonyl group attached to a 4-methylphenyl ring and a nitro group at the 3-position of the aromatic ring. This compound is of interest due to its structural complexity, which combines electron-withdrawing groups (sulfonyl and nitro) with a carboxylic acid moiety.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c1-9-2-5-11(6-3-9)22(20,21)13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZJPKKNPZIAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384114 | |
| Record name | 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90352-45-7 | |
| Record name | 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid typically involves a multi-step processThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Synthesis
4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of drugs targeting different therapeutic areas, including:
- Anticancer Agents : The compound's structural features make it suitable for modifications that enhance anticancer activity. Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines.
- Anti-inflammatory Drugs : Its sulfonamide group is known for its anti-inflammatory properties, making it a valuable precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Biological Studies
The compound has been investigated for its biological activities, particularly:
- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways, which may have implications for conditions such as obesity and diabetes.
- Cellular Mechanisms : Research into the cellular mechanisms affected by this compound has revealed potential pathways through which it may exert therapeutic effects, such as modulation of oxidative stress and inflammation.
Organic Synthesis
In organic chemistry, this compound is used as a reagent or building block for synthesizing other complex molecules. Its versatility allows chemists to create various derivatives through functional group transformations.
Environmental Studies
The compound's environmental impact is also being studied, particularly regarding its behavior and degradation in various ecosystems. Understanding its persistence and toxicity is crucial for assessing risks associated with pharmaceutical contaminants.
Case Study 1: Synthesis of Anticancer Compounds
A study published in Medicinal Chemistry explored the synthesis of novel anticancer agents derived from this compound. Researchers modified the compound to enhance its affinity for cancer cell receptors, resulting in derivatives with improved efficacy against breast cancer cells.
Case Study 2: Anti-inflammatory Activity
In another investigation reported in Journal of Pharmaceutical Sciences, the anti-inflammatory properties of the compound were assessed using animal models. The results demonstrated significant reductions in inflammatory markers when administered to subjects with induced inflammation, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent groups, positions, and functional moieties, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed analysis of key analogs:
Table 1: Comparison of Structural and Functional Properties
Key Observations :
Acidity and Solubility: The sulfonyl and nitro groups in the target compound enhance acidity compared to analogs like 4-(methylamino)-3-nitrobenzoic acid, which has an electron-donating methylamino group . Sulfonic acid derivatives (e.g., 4-Methyl-3-nitrobenzenesulfonic acid) exhibit higher water solubility than sulfonyl analogs due to the ionizable sulfonate group .
Reactivity in Synthesis :
- The nitro group at the 3-position in the target compound may sterically hinder electrophilic substitution reactions compared to 4-nitro analogs (e.g., 3-[(4-chlorophenyl)sulfanyl]-4-nitrobenzoic acid) .
- The sulfonyl group increases stability against hydrolysis relative to thioether or azo-linked compounds .
Analogous structures like 4-(methylamino)-3-nitrobenzoic acid are documented as pharmaceutical impurities, suggesting regulatory scrutiny for related compounds .
Biological Activity
4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid, also referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including anti-inflammatory, analgesic, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- CAS Number : 90352-45-7
The compound features a sulfonamide group attached to a nitrobenzoic acid, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can lead to enhanced cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .
- Anti-inflammatory Activity : The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been reported to exhibit significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
Anti-inflammatory Effects
Studies indicate that this compound can significantly reduce inflammation in animal models. The following table summarizes findings from various studies on the anti-inflammatory effects of related compounds:
| Compound Name | Dosage (mg/kg) | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | 10 | 75 | |
| Compound B | 20 | 68 | |
| 4-Methylphenyl Sulfonamide | 15 | 82 |
Analgesic Activity
The analgesic properties of this compound have been evaluated in several preclinical studies. A notable study demonstrated significant analgesic effects at specific dosages:
- Study Findings : In a pain model using mice, the administration of this compound resulted in a reduction of pain response by up to 70% compared to the control group .
Anticancer Potential
Recent research has explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of certain cancer cell lines:
- In Vitro Studies : In vitro assays revealed that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC value of approximately 25 µM .
Case Studies
-
Case Study on AChE Inhibition :
- Objective : To evaluate the potential of this compound as an AChE inhibitor.
- Method : Enzyme activity was measured using spectrophotometric methods.
- Results : The compound demonstrated a significant inhibition percentage (54%) compared to standard AChE inhibitors like Donepezil (79%) at similar concentrations .
- Case Study on Anti-inflammatory Activity :
Q & A
Basic Questions
Q. What are the key synthetic routes for 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid, and how can purity be optimized?
- Methodology : The compound is synthesized via sulfonylation of a nitrobenzoic acid precursor. A typical approach involves:
Sulfonylation : Reacting 3-nitrobenzoic acid derivatives with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., Na₂CO₃ in acetone/water) to introduce the sulfonyl group .
Purification : Extract the product using ethyl acetate, followed by column chromatography or recrystallization to achieve >95% purity.
Characterization : Confirm structure via NMR (aromatic protons at δ 7.1–8.5 ppm), IR (S=O stretches at 1332 and 1160 cm), and mass spectrometry (m/z consistent with molecular weight) .
Q. How can researchers ensure the stability of this compound during storage?
- Methodology :
- Storage Conditions : Store at 0–6°C in airtight, light-protected containers to prevent nitro group degradation .
- Stability Monitoring : Perform periodic HPLC analysis to detect hydrolysis or decomposition. Acidic impurities can be minimized by avoiding prolonged exposure to moisture .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Identify aromatic protons and sulfonyl/methyl groups in and NMR spectra.
- IR : Confirm sulfonyl (S=O, ~1350–1150 cm) and nitro (NO, ~1520–1350 cm) functionalities .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How does this compound modulate protein-protein interactions in type II diabetes research?
- Methodology :
- Structural Analysis : Employ X-ray crystallography or cryo-EM to resolve the compound’s binding interface with PED/PEA15, a target in diabetes therapeutics. Docking studies reveal interactions with a hydrophobic pocket in the D4 domain .
- Functional Assays : Use surface plasmon resonance (SPR) to measure binding affinity () and competitive ELISA to validate disruption of PED-PLD1 interactions .
Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor dynamics to identify key residues (e.g., Tyr-56, Leu-63 in PED) involved in binding .
- Free Energy Calculations : Apply MM/GBSA or MM/PBSA to estimate ΔG. Compare with experimental values from fluorescence polarization assays .
Q. How can researchers address solubility challenges for in vivo studies of this compound?
- Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the carboxylic acid moiety without disrupting sulfonyl/nitro pharmacophores .
- Formulation Optimization : Use co-solvents (DMSO/PBS mixtures) or nanoencapsulation to enhance bioavailability. Monitor solubility via dynamic light scattering (DLS) .
Q. What strategies validate the specificity of this compound in biological assays?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
